Methyl 5-methyl-4-nitrothiophene-2-carboxylate
Overview
Description
“Methyl 5-methyl-4-nitrothiophene-2-carboxylate” is a chemical compound with the CAS Number: 56921-01-8 . It has a molecular weight of 201.2 and its linear formula is C7H7NO4S . This compound is a solid at room temperature .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at room temperature .Scientific Research Applications
Synthesis and Reactivity
Methyl 5-methyl-4-nitrothiophene-2-carboxylate, along with related compounds, has been studied extensively for its reactivity in various chemical processes. One significant area of research involves the nitration of methyl-3-hydroxythiophene-2-carboxylate, leading to products that have been structurally characterized and confirmed through different methods such as carbon-13 NMR. These findings have contributed to the understanding of thiophene chemistry and the synthesis of new thiophene derivatives (Barker, Huddleston, Wood, & Burkitt, 2001). Additionally, studies on the catalysis in aromatic nucleophilic substitution, particularly involving reactions with methyl 2-methoxy-3-nitrothiophen-5-carboxylate, have provided insights into the reaction mechanisms and catalysis behavior in these systems (Consiglio, Arnone, Spinelli, & Noto, 1981).
Biological Activity and Potential Applications
The synthesis of nitrothiophene derivatives and their evaluation as radiosensitizers and bioreductively activated cytotoxins has been a significant area of research. These compounds, including variants of this compound, have shown potential in vitro as radiosensitizers and in targeting cancer cells selectively under hypoxic conditions. This opens pathways for developing novel cancer therapies (Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, & Fielden, 1991).
Synthesis of Novel Compounds
Research on thiophene derivatives, including this compound, has led to the synthesis of new compounds. For instance, studies on nucleophilic substitution reactions on chlorinated thiophene derivatives have provided easy access to thieno-anellated heterocycles, showcasing the versatility of these thiophene derivatives in synthesizing new molecular structures (Puschmann & Erker, 1993).
Radioactive Labeling
In the field of radiopharmaceuticals, this compound related compounds have been investigated for their potential in creating labeled compounds. For example, research on the synthesis of [15N]-nitrothiophenecarboxamides using [15N]-nitric acid demonstrated the potential of these compounds in high isotopic yield, which is crucial for the development of new radiolabeled compounds in medical imaging and therapy (Shinkwin & Threadgill, 1996).
Chemical Properties and Analysis
Investigations into the chemical properties and analysis of related nitrothiophenes are also prominent. Studies on the substitution reactions of nitrothiophens, focusing on radical and ionic reactions, have provided insights into the chemical behavior of these compounds under different conditions. This research contributes to a deeper understanding of the fundamental chemistry of nitrothiophenes and their derivatives (Newcombe & Norris, 1979).
Safety and Hazards
This compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It’s important to handle this compound with appropriate safety measures.
Properties
IUPAC Name |
methyl 5-methyl-4-nitrothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-4-5(8(10)11)3-6(13-4)7(9)12-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIFGUCZQLEFBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296382 | |
Record name | methyl 5-methyl-4-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56921-01-8 | |
Record name | 2-Thiophenecarboxylic acid, 5-methyl-4-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56921-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 108993 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056921018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 56921-01-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 5-methyl-4-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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